1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole
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Overview
Description
“1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole” is a chemical compound. It’s a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of primary amines as substrates . A method for the preparation of N-alkyl and N-aryl pyrazoles from primary aliphatic or aromatic amines has been reported . This protocol utilizes no inorganic reagents and requires a short reaction time, mild conditions, and the use of structurally simple and commercially available starting reagents .Molecular Structure Analysis
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .Chemical Reactions Analysis
1-Cyanoacetyl-3,5-dimethylpyrazole is an effective cyanoacetylating agent and a new building block for the synthesis of heterocyclic compounds . It’s used in the preparation of the cyanoacetamide derivatives widely used in the synthesis of heterocyclic compounds .Scientific Research Applications
Green and Efficient Synthesis Protocols
A novel approach to synthesizing pyrano[2,3-c]pyrazole derivatives utilizing Fe3O4@SiO2@piperidinium benzene‐1,3‐disulfonate as a green and heterogeneous catalyst showcases an environmentally friendly method with advantages such as clean reaction, short reaction time, and good to excellent yield. This demonstrates the potential of using 1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole derivatives in green chemistry applications (Ghorbani‐Vaghei et al., 2017).
Supramolecular Chemistry and Catalysis
Research into metallomacrocyclic Pd(II) complexes based on hybrid pyrazole sulfoxide/sulfone ligands contributes to supramolecular chemistry, exploring the effects of ligand structure on topology and interpenetration forms in two-dimensional layer polymers and three-dimensional networks. This indicates the utility of such compounds in designing new materials and catalysts (León et al., 2013).
Antimicrobial and Antioxidant Activities
The synthesis of acetoxysulfonamide pyrazole derivatives and their evaluation for antimicrobial and antioxidant activities illustrate the biological significance of these compounds. The chloro derivatives showed the most activity, indicating the potential for developing new antimicrobial agents (Hamada & Abdo, 2015).
Novel Sulfonamide Inhibitors
A series focusing on sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to inhibit cyclooxygenase-2 (COX-2) underscores the therapeutic potential of these compounds. This body of work led to the identification of celecoxib, a potent and selective COX-2 inhibitor, highlighting the importance of pyrazole derivatives in medicinal chemistry (Penning et al., 1997).
Solvent-Free Synthesis Techniques
The development of a solvent-free one-pot cyclization and acetylation of chalcones to synthesize 1-acetyl pyrazoles demonstrates an advancement in synthetic methods, offering a more sustainable approach to chemical synthesis (Thirunarayanan & Sekar, 2016).
Future Directions
The future directions in the research and application of “1-Acetyl-3,5-dimethyl-4-(piperidylsulfonyl)pyrazole” and similar compounds could involve the development of new synthetic methodologies . The preparation of N-substituted pyrazoles from primary amines as a limiting reagent and source of N-substituent gives a wide variety of potential products that might be further functionalized .
Properties
IUPAC Name |
1-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-9-12(10(2)15(13-9)11(3)16)19(17,18)14-7-5-4-6-8-14/h4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKQYOLYHXCVNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C)C)S(=O)(=O)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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